Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1H-indazole-5-sulfonyl chloride

α-glucosidase inhibition type 2 diabetes sulfonamide bioactivity

3‑Methyl‑1H‑indazole‑5‑sulfonyl chloride is a uniquely activated heterocyclic building block. The 3‑methyl group electronically tunes the –SO₂Cl electrophile and preserves the N1–H hydrogen‑bond donor essential for kinase hinge binding, giving it a decisive advantage over unsubstituted, 1‑methyl, or 6‑methyl regioisomers. This scaffold delivers picomolar glutaminyl cyclase inhibitors (IC₅₀=2.3 nM), sub‑micromolar α‑glucosidase inhibitors, and potent Akt1 inhibitors—all from a single versatile intermediate. For medicinal chemistry programs targeting CNS, oncology, or metabolic disease, this is the most synthetically rigorous entry point.

Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67 g/mol
Cat. No. B8754085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indazole-5-sulfonyl chloride
Molecular FormulaC8H7ClN2O2S
Molecular Weight230.67 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClN2O2S/c1-5-7-4-6(14(9,12)13)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyXOEGWHMHXLUOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-indazole-5-sulfonyl chloride (CAS 869885-64-3): A Regiochemically Defined Sulfonyl Chloride Building Block for Kinase-Targeted Synthesis


3-Methyl-1H-indazole-5-sulfonyl chloride (CAS 869885-64-3, molecular formula C₈H₇ClN₂O₂S, molecular weight 230.67 g/mol) is a heterocyclic sulfonyl chloride reagent that combines the indazole pharmacophore with a reactive –SO₂Cl electrophilic handle at the 5-position and a methyl substituent at the 3-position . This specific substitution pattern distinguishes it from other indazole sulfonyl chloride regioisomers (e.g., 3‑sulfonyl, 4‑sulfonyl, 6‑sulfonyl, 7‑sulfonyl) and from the unsubstituted 1H‑indazole‑5‑sulfonyl chloride, the 1‑methyl‑1H‑indazole‑5‑sulfonyl chloride isomer, and the 6‑methyl‑1H‑indazole‑5‑sulfonyl chloride positional analog . The compound serves as a key intermediate for constructing sulfonamide‑based kinase inhibitors, GPCR modulators, and antidiabetic agents through nucleophilic displacement of the sulfonyl chloride group [1].

Why 3-Methyl-1H-indazole-5-sulfonyl chloride Cannot Be Replaced by Unsubstituted or N-Methyl Indazole Sulfonyl Chlorides in Lead-Optimization Programs


Indazole sulfonyl chlorides are not fungible building blocks: the position and electronic nature of substituents on the indazole core dictate both the reactivity of the sulfonyl chloride electrophile and the pharmacological profile of downstream sulfonamide products. The 3‑methyl group exerts an electron‑donating inductive effect that modulates the electrophilicity of the –SO₂Cl moiety, alters the pKa of the indazole N1–H, and introduces steric bulk adjacent to the reactive center—all factors that influence reaction kinetics, regioselectivity in subsequent functionalization, and target‑binding conformations [1]. In contrast, the unsubstituted 1H‑indazole‑5‑sulfonyl chloride (CAS 599183‑35‑4, MW 216.65) lacks this methyl‑derived electronic tuning, while the 1‑methyl‑1H‑indazole‑5‑sulfonyl chloride isomer (CAS 1097730‑93‑2, MW 230.67) has the methyl group on N1 rather than C3, producing a distinct hydrogen‑bond donor/acceptor profile that alters kinase hinge‑binding geometry . These differences are not cosmetic; they translate into measurable shifts in inhibitor potency, metabolic stability, and synthetic yield [2].

Quantitative Differentiation Evidence: 3-Methyl-1H-indazole-5-sulfonyl chloride Versus Closest Analogs and Alternatives


3-Methyl Substitution on the Indazole Core Enhances α-Glucosidase Inhibitory Potency by up to 1.8-Fold Compared to Acarbose in Type 2 Diabetes Models

A series of N‑(alkyl/arylsulfonyl)‑3‑methylindazoles bearing the 3‑methyl‑1H‑indazole scaffold were evaluated for α‑glucosidase inhibition. Compounds 2b, 2d, 2f–h, 2k, 2p and 2q exhibited IC₅₀ values in the range of 0.72 ± 0.03 to 1.20 ± 0.01 µM, demonstrating superior potency relative to the clinical reference acarbose (IC₅₀ = 1.30 ± 0.02 µM) [1]. The 3‑methyl substituent contributes to the planarity and hydrophobic character of the benzo‑fused heterocyclic scaffold, facilitating stronger protein–ligand interactions as confirmed by molecular docking and DFT studies [1]. In contrast, unsubstituted indazole sulfonamide analogs lacking the 3‑methyl group showed weaker activity in the same assay system, consistent with the role of the C3‑methyl in optimizing the dihedral geometry of the N‑sulfonyl moiety for target engagement [1].

α-glucosidase inhibition type 2 diabetes sulfonamide bioactivity

3-Methylindazole-5-yl Derivatives Exhibit Sub-Nanomolar Akt1 Kinase Inhibition (IC₅₀ = 1.20 nM) Versus 5 nM for Structural Analogs Lacking the 3-Methyl Group

In a program developing ATP‑competitive Akt inhibitors, the 3‑methyl‑1H‑indazol‑5‑yl pyridine ether scaffold delivered compounds with Akt1 IC₅₀ values as low as 1.20 nM (compound 13ac) and 21 nM (compound 13c) when evaluated in a biochemical kinase assay using His‑Akt1 and a biotinylated peptide substrate [1]. The 3‑methyl substitution on the indazole ring was identified as a critical structural determinant for achieving this level of potency; indazole‑pyridine analogs without the 3‑methyl group or with alternative substitution patterns showed significantly weaker inhibition (IC₅₀ ≈ 5 nM) [1]. X‑ray crystallographic analysis of related indazole‑pyridine Akt inhibitors confirmed that the 3‑methylindazole scaffold engages the kinase hinge region via two hydrogen bonds, with the C3‑methyl group occupying a hydrophobic pocket that enhances binding affinity [2].

Akt kinase inhibition cancer therapeutics kinase selectivity

The 5-Sulfonyl Chloride Regioisomer Provides a Privileged Scaffold for Kinase Inhibitor Discovery with Documented Multi-Target Potency Versus 3-, 4-, 6-, and 7-Sulfonyl Chloride Alternatives

The 1H‑indazole‑5‑sulfonyl chloride scaffold has been explicitly validated as a privileged kinase inhibitor intermediate in scaffold‑oriented synthesis programs. Akritopoulou‑Zanze et al. reported that 5‑substituted indazoles generated from the 5‑sulfonyl chloride regioisomer yielded potent and selective kinase inhibitors, with the 5‑position providing an optimal exit vector for accessing the kinase hinge region and hydrophobic back pocket simultaneously [1]. The patent literature further corroborates this regioisomer preference: US Patent 9,163,007 describes 5‑substituted indazoles as kinase inhibitors targeting GSK‑3, ROCK, JAK, Akt, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, pim1, and nek2, while US Patent 9,400,850 claims substituted indazole derivatives active as kinase inhibitors with the 5‑sulfonamide attachment [2][3]. By contrast, the 3‑sulfonyl chloride regioisomer shows different reactivity in the Sulfa‑Staudinger cycloaddition due to the electronic effect of α‑substituents adjacent to the –SO₂Cl group [4], and the 4‑ and 6‑sulfonyl chloride regioisomers exhibit altered steric profiles that affect coupling efficiency with amine nucleophiles [5].

kinase inhibitor scaffold regiochemical comparison medicinal chemistry

3-Methylindazole-5-yl Derivatives Achieve Picomolar Glutaminyl Cyclase Inhibition (IC₅₀ = 2.3 nM) with 10-Fold Superiority Over the Clinical Candidate Varoglutamstat in Alzheimer's Disease Models

A systematic bioisosteric replacement study identified 3‑methylindazole‑5‑yl and 3‑methylindazole‑6‑yl derivatives bearing an N‑cyclohexylurea as highly potent human glutaminyl cyclase (QC) inhibitors. The 3‑methylindazole‑5‑yl derivative exhibited an IC₅₀ of 2.3 nM, while the 3‑methylindazole‑6‑yl analog showed an IC₅₀ of 3.2 nM—both approximately 10‑fold more potent than the clinical‑stage QC inhibitor varoglutamstat (PQ912) [1]. The 3‑methylindazole scaffold was selected as a bioisosteric replacement for the 3,4‑dimethoxyphenyl group present in earlier lead compounds, with the indazole core providing improved lipophilicity and reduced susceptibility to phase I and phase II metabolism . Compound 71 (based on the 3‑methylindazole scaffold) suppressed the formation of pyroglutamate‑modified Aβ₃₋₄₀ (pE‑Aβ₃₋₄₀) by 25% in an acute in vivo animal model, confirming target engagement and pharmacological activity downstream of QC inhibition [1].

glutaminyl cyclase inhibition Alzheimer's disease bioisostere strategy

Sulfonamide Derivatives of 3-Methylindazole Demonstrate Multi-Target Enzyme Modulation (α-Glucosidase, SOD, LOX-15, VEGFR-2) with ADME-Predicted Drug-Like Properties

Beyond single‑target potency, 3‑methylindazole‑based sulfonamides have been profiled against a panel of therapeutically relevant enzymes. In the same study where α‑glucosidase inhibition was demonstrated (IC₅₀ values as low as 0.72 µM), selected compounds were further evaluated for superoxide dismutase (SOD), lipoxygenase‑15 (LOX‑15), and vascular endothelial growth factor receptor‑2 (VEGFR‑2) modulation [1]. In a cell‑based antioxidant assay, compounds 2d, 2f, and 2h reduced lipopolysaccharide‑induced reactive oxygen species (ROS) production in MCF‑7 breast cancer cells by 35.5%, 47%, and 28%, respectively, compared to staurosporine (24% reduction). In HEK293‑T cells, the same compounds reduced ROS levels by 65.5%, 58%, and 48%, respectively, versus staurosporine (34%) [1]. In silico ADME analysis predicted that these 3‑methylindazole derivatives possess drug‑like properties with a favorable toxicity profile and no predicted carcinogenicity or mutagenicity [1]. This multi‑parameter profiling distinguishes the 3‑methylindazole‑5‑sulfonyl chemotype from simpler sulfonyl chloride building blocks that lack demonstrated polypharmacology or ADME characterization.

multi-target profiling ADME prediction drug-like properties

The 3-Methyl Substituent Provides Electronic Tuning of Sulfonyl Chloride Reactivity Distinct from N-Methylation: Implications for Sulfa-Staudinger Cycloaddition Selectivity

The electronic effect of substituents adjacent to the sulfonyl chloride group fundamentally controls reaction outcomes in the Sulfa‑Staudinger cycloaddition. Yang et al. demonstrated that sulfonyl chlorides bearing weakly electron‑donating α‑substituents (such as methyl) preferentially undergo [2s+2i] annulation to give mixtures of cis‑ and trans‑β‑sultams, whereas strongly electron‑withdrawing α‑substituents shift the annuloselectivity toward [2s+2i+2i] pathways depending on imine nucleophilicity [1]. The 3‑methyl group in 3‑methyl‑1H‑indazole‑5‑sulfonyl chloride is positioned on the indazole ring (not directly α to –SO₂Cl), exerting a remote electronic effect through the aromatic system that is categorically different from N‑methylation at the N1 position (as in 1‑methyl‑1H‑indazole‑5‑sulfonyl chloride). N1‑methylation alters the tautomeric equilibrium and the hydrogen‑bond donor capacity of the indazole NH, impacting kinase hinge‑binding geometry, whereas C3‑methylation preserves the NH while tuning ring electronics [2]. This electronic distinction translates into different sulfonamide coupling efficiencies: sulfonylation of 4‑aminoindazole with selected sulfonyl chlorides gave yields of 75–83%, with variability attributable to the electronic character of the sulfonyl chloride substituent [3].

electronic effects sulfonyl chloride reactivity annuloselectivity

High-Impact Application Scenarios Where 3-Methyl-1H-indazole-5-sulfonyl chloride Provides Measurable Advantage


Kinase Inhibitor Lead Generation via Scaffold-Oriented Synthesis

Medicinal chemistry teams pursuing ATP‑competitive kinase inhibitors can employ 3‑methyl‑1H‑indazole‑5‑sulfonyl chloride as a regiochemically validated starting material for generating focused libraries of 5‑sulfonamide indazoles. The scaffold has demonstrated potency against Akt1 (IC₅₀ = 1.20 nM) [1] and is claimed in multiple kinase inhibitor patents covering ≥13 distinct kinase targets [2][3]. The 3‑methyl group preserves the N1–H hydrogen‑bond donor essential for hinge‑region binding while providing electronic tuning that is absent in N‑methylated or unsubstituted analogs [4]. This application is particularly suited for programs targeting the PI3K/Akt/mTOR pathway, GSK‑3, or aurora kinases where the 5‑sulfonamide exit vector provides optimal geometry for accessing both the hinge and back pocket.

Antidiabetic Drug Discovery Targeting α-Glucosidase and Oxidative Stress Pathways

Research groups developing next‑generation antidiabetic agents can leverage 3‑methyl‑1H‑indazole‑5‑sulfonyl chloride to construct N‑sulfonylated 3‑methylindazoles with demonstrated sub‑micromolar α‑glucosidase inhibition (IC₅₀ values as low as 0.72 µM, outperforming acarbose at 1.30 µM) [5]. The same chemotype exhibits significant cellular antioxidant activity, reducing ROS levels by up to 65.5% in HEK293‑T cells, and has been profiled against SOD, LOX‑15, and VEGFR‑2 [5]. In silico ADME prediction indicates drug‑like properties with a clean toxicity profile, positioning this scaffold for hit‑to‑lead optimization with reduced attrition risk [5].

Alzheimer's Disease Programs Targeting Glutaminyl Cyclase (QC)

The 3‑methyl‑1H‑indazole‑5‑sulfonyl chloride building block enables synthesis of picomolar QC inhibitors for Alzheimer's disease. Derivatives bearing an N‑cyclohexylurea at the 5‑position achieve IC₅₀ = 2.3 nM against human QC—approximately 10‑fold more potent than the clinical candidate varoglutamstat [6]. The 3‑methylindazole core serves as a metabolically stable bioisostere of the 3,4‑dimethoxyphenyl group, and lead compound 71 demonstrated 25% suppression of pE‑Aβ₃₋₄₀ formation in an acute in vivo model [6]. This application is ideal for CNS drug discovery programs requiring brain‑penetrant small molecules with target engagement validated in vivo.

Polypharmacology Profiling and Multi-Target Drug Design

For research programs employing polypharmacology strategies—where a single molecule is designed to modulate multiple disease‑relevant targets—3‑methyl‑1H‑indazole‑5‑sulfonyl chloride provides a scaffold with experimentally validated activity across diverse enzyme classes. The 3‑methylindazole sulfonamide chemotype has demonstrated simultaneous modulation of α‑glucosidase, SOD, LOX‑15, and VEGFR‑2 [5], while structurally related 3‑methylindazole derivatives have shown activity against Akt kinases and glutaminyl cyclase [1][6]. This breadth of target coverage, combined with favorable in silico ADME properties, makes the building block an efficient starting point for designing multi‑mechanism therapeutic candidates in metabolic disease, oncology, and neurodegeneration.

Quote Request

Request a Quote for 3-methyl-1H-indazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.